molecular formula C64H71F3N10O12 B12409071 Y1R probe-1

Y1R probe-1

Cat. No.: B12409071
M. Wt: 1229.3 g/mol
InChI Key: RJSDBPMPJMMBFF-CDPYHEJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y1R probe-1 (Compound 39) is a high-affinity fluorescent probe designed for the neuropeptide Y Y1 receptor (Y1R), a G protein-coupled receptor (GPCR) implicated in diverse physiological processes, including appetite regulation, bone metabolism, and cancer progression . Developed through structure-based design, this compound exhibits nanomolar affinity for Y1R, enabling its use in live-cell imaging, flow cytometry, and fluorescence anisotropy studies. Its fluorescence localization at the plasma membrane of tumor cells highlights its utility in tracking Y1R dynamics in real time .

Properties

Molecular Formula

C64H71F3N10O12

Molecular Weight

1229.3 g/mol

IUPAC Name

5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C62H70N10O10.C2HF3O2/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56;3-2(4,5)1(6)7/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80);(H,6,7)/t51-,55+;/m1./s1

InChI Key

RJSDBPMPJMMBFF-CDPYHEJSSA-N

Isomeric SMILES

CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of Y1R probe-1 involves multiple steps, including the formation of complex molecular structures. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and specificity .

Chemical Reactions Analysis

Y1R probe-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Y1R probe-1 has a wide range of scientific research applications, including:

Mechanism of Action

Y1R probe-1 exerts its effects by binding to the Neuropeptide Y Y1 Receptor with high affinity. This binding triggers a series of molecular events, including the activation of G-protein-coupled receptor signaling pathways. The molecular targets involved include the Neuropeptide Y Y1 Receptor and associated signaling proteins. The binding of this compound to the receptor induces conformational changes that activate downstream signaling pathways, leading to various cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Y1R probe-1 is distinguished from other Y1R-targeting compounds by its fluorescence properties, selectivity, and applications. Below is a systematic comparison with key analogues:

Table 1: Comparative Analysis of Y1R-Targeting Compounds

Compound Target Receptor(s) Key Metrics Selectivity Applications Structural Features References
This compound Y1R High fluorescence affinity Selective for Y1R Live-cell imaging, cancer research Fluorescent moiety, optimized Y1R binding pocket
UR-MK299 Y1R Radiolabeled; $ K_d = 0.3 \, \text{nM} $, extended residence time Y1R-specific (no Y4R/Y5R activity) Radioligand binding assays, kinetic studies Carbamoylated argininamide moiety
BIBO3304 Y1R $ \text{IC}_{50} = 2.1 \, \text{nM} $ (antagonist) Selective over Y2/Y4/Y5 receptors Bone resorption studies, BMSC viability assays Non-peptide small molecule
PC12 (β-Amyrin acetate) Y1R Binding affinity: $ -12.2 \, \text{kcal/mol} $, low toxicity Predicted Y1R selectivity via molecular docking Virtual screening for anti-obesity agents Triterpenoid scaffold
TP2022 Y1R (antagonist), Y4R (agonist) $ \text{pA}2 = 10.5 \, (\text{hY1R}) $, $ \text{pEC}{50} = 8.6 \, (\text{hY4R}) $ Dual Y1R/Y4R activity Pharmacological characterization Peptidomimetic structure
BMS-193885 Y1R Co-crystallized with Y1R, $ K_d = 1.2 \, \text{nM} $ Selective for Y1R Structural biology studies Biphenyl sulfonamide core

Key Findings and Differentiation

Affinity and Selectivity: this compound and UR-MK299 exhibit sub-nanomolar affinity for Y1R but differ in application: fluorescence imaging vs. radiolabeled kinetic studies . TP2022 lacks selectivity, acting as both a Y1R antagonist and Y4R agonist, whereas this compound and BIBO3304 are Y1R-specific . PC12, a natural product derivative, shows computational promise ($ -12.2 \, \text{kcal/mol} $) but lacks experimental validation compared to this compound .

Structural Insights :

  • Co-crystal structures of Y1R with UR-MK299 and BMS-193885 reveal distinct binding modes: UR-MK299 interacts with Asn283/Asp287, while BMS-193885 stabilizes extracellular loop 2 (ECL2) . This compound’s design likely mimics these interactions but incorporates a fluorophore for real-time tracking .

Functional Applications: BIBO3304 and this compound are both Y1R-selective but serve divergent purposes: BIBO3304 modulates osteoclast activity and BMSC survival , while this compound focuses on tumor cell membrane dynamics .

Clinical Relevance :

  • Unlike TP2022 and BIBO3304, which have been tested in preclinical models for bone disorders and obesity, this compound remains a research tool without in vivo efficacy data .

Q & A

Q. How to validate Y1R probe-1's specificity in receptor binding assays?

Methodological Answer: Conduct competitive binding assays using established Y1R antagonists (e.g., BIBP3226) to measure displacement of this compound. Include controls for off-target receptors (e.g., Y2, Y4, Y5) due to its reported cross-reactivity (pA2 = 10 for rat Y1 vs. pEC50 = 8.6 for human Y4). Validate specificity via siRNA-mediated Y1R knockdown in cellular models to confirm signal reduction .

Q. What experimental controls are essential for fluorescence-based imaging with this compound?

Methodological Answer:

  • Use Y1R knockout cells or tissues as negative controls to isolate probe-specific signals.
  • Include fluorescence quenching agents (e.g., trypan blue) to differentiate specific vs. nonspecific binding.
  • Calibrate imaging systems using standardized reflectance spectra (e.g., ASD field spectra) to minimize instrumental variability and ensure reproducibility .

Q. How to design dose-response experiments for this compound in cancer cell lines?

Methodological Answer:

  • Use logarithmic concentration ranges (e.g., 1 nM–10 µM) to capture full binding kinetics.
  • Normalize data to baseline fluorescence in untreated controls.
  • Account for cell viability via parallel MTT assays to distinguish probe binding from cytotoxicity .

Advanced Research Questions

Q. How to resolve discrepancies in this compound binding affinity across studies?

Methodological Answer:

  • Perform meta-analysis of experimental variables (e.g., receptor glycosylation states, assay temperatures).
  • Validate using orthogonal methods like surface plasmon resonance (SPR) or radioligand binding.
  • Compare results across species (rat vs. human Y1R) due to reported interspecies variability in antagonist potency .

Q. What statistical frameworks are optimal for analyzing time-lapse this compound internalization data?

Methodological Answer:

  • Apply nonlinear mixed-effects modeling to quantify internalization rates and account for cell-to-cell variability.
  • Use bootstrapping to estimate confidence intervals for kinetic parameters (e.g., konk_{\text{on}}, koffk_{\text{off}}).
  • Normalize traces to constitutive internalization rates measured in Y1R-negative controls .

Q. How to optimize this compound protocols for in vivo tumor imaging?

Methodological Answer:

  • Pre-administer unlabeled Y1R antagonists to block nonspecific binding in healthy tissues.
  • Use multispectral imaging to separate probe fluorescence from autofluorescence in deep tissues.
  • Validate tumor specificity via ex vivo immunohistochemistry correlating probe signal with Y1R expression .

Q. How to address conflicting results in this compound efficacy across cancer models?

Methodological Answer:

  • Profile Y1R isoform expression and post-translational modifications (e.g., phosphorylation) in each model.
  • Conduct pathway enrichment analysis to identify microenvironmental factors (e.g., pH, hypoxia) influencing probe binding.
  • Use CRISPR-Cas9 to engineer isogenic cell lines with varying Y1R expression levels for controlled comparisons .

Data Analysis & Interpretation

Q. What computational tools are recommended for processing this compound fluorescence data?

Methodological Answer:

  • Use ISDAS or similar software for radiometric calibration and spectral unmixing .
  • Apply background subtraction algorithms (e.g., rolling-ball) to correct for tissue autofluorescence.
  • Quantify colocalization with organelle markers (e.g., lysotracker) via Pearson’s correlation coefficients .

Q. How to distinguish this compound internalization from receptor degradation in live-cell assays?

Methodological Answer:

  • Treat cells with cycloheximide to inhibit new protein synthesis and track residual probe signal over time.
  • Compare internalization kinetics in the presence vs. absence of lysosomal inhibitors (e.g., chloroquine).
  • Validate via Western blotting for Y1R protein levels post-probe treatment .

Experimental Reproducibility

Q. How to ensure reproducibility of this compound studies across laboratories?

Methodological Answer:

  • Standardize probe storage conditions (-80°C in anhydrous DMSO) to prevent fluorophore degradation.
  • Share raw spectral data and calibration parameters (e.g., wavelength shifts) via open-access repositories.
  • Adhere to FAIR data principles by documenting metadata (e.g., excitation/emission filters, exposure times) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.